2-(3,5-Dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Description
The compound 2-(3,5-Dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a pyrimidine derivative featuring a nitro group at position 5, an amine at position 4, and two distinct nitrogen-containing substituents: a 3,5-dimethylpiperidine moiety at position 2 and a 4-ethylpiperazine group at position 5. The nitro group may enhance electrophilicity, enabling further functionalization, while the piperidine and piperazine substituents could influence solubility, bioavailability, and target binding.
Propriétés
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O2/c1-4-21-5-7-22(8-6-21)16-14(24(25)26)15(18)19-17(20-16)23-10-12(2)9-13(3)11-23/h12-13H,4-11H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDKFBAWCRJPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CC(CC(C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(3,5-Dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a synthetic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the context of receptor modulation and kinase inhibition. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 306.37 g/mol. The structure features two piperidine rings and a nitropyrimidine core, which are critical for its biological interactions.
The compound's biological activity is primarily attributed to its ability to interact with various receptors and enzymes:
- Kinase Inhibition : Preliminary studies indicate that this compound may act as a kinase inhibitor, potentially modulating pathways involved in cell proliferation and survival.
- Receptor Binding : The presence of piperidine moieties suggests that it may bind to central nervous system (CNS) receptors, particularly dopamine and serotonin receptors, influencing neurotransmission.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies evaluating the biological activity of the compound:
| Study Reference | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Dopamine D2 receptor binding | 0.05 | CNS | |
| EGFR inhibition | 0.15 | Cancer | |
| TRPV1 antagonism | 0.02 | Pain |
Case Study 1: CNS Activity
A study conducted on the interaction of similar compounds with dopamine D2 receptors revealed that modifications in the piperidine structure significantly enhanced binding affinity. This suggests that our compound could exhibit similar or enhanced CNS activity, making it a candidate for further neuropharmacological studies.
Case Study 2: Cancer Therapeutics
In cancer models, compounds structurally related to our target have shown promising results in inhibiting EGFR pathways, which are crucial for tumor growth and survival. The IC50 values suggest potent inhibitory effects that warrant further exploration in vivo.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and specificity of the compound. Modifications to the piperidine and ethylpiperazine groups can lead to significant changes in biological activity. For example:
- Piperidine Substituents : Variations in the alkyl groups on the piperidine ring can enhance hydrophobic interactions with target proteins.
- Nitropyrimidine Core : Alterations to this core may affect its interaction with kinases, potentially increasing selectivity for specific isoforms.
Applications De Recherche Scientifique
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds with a similar structural framework have shown promise in inhibiting tumor growth and metastasis. The nitropyrimidine moiety is often associated with anticancer properties due to its ability to interact with DNA and disrupt cellular processes essential for cancer cell survival .
2. Neurological Disorders
The compound's piperidine and piperazine groups suggest potential applications in treating neurological disorders. These groups are known to interact with neurotransmitter systems, potentially modulating pathways involved in conditions like depression and anxiety . Studies have indicated that similar compounds can act as NMDA receptor antagonists, which may help in neuroprotection against excitotoxicity associated with neurodegenerative diseases .
3. Antiviral Properties
Preliminary studies on related compounds have shown antiviral activity against various viruses, including hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication through interference with viral proteins . The unique structure of 2-(3,5-Dimethylpiperidin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine may provide a novel approach to antiviral drug design.
Case Study 1: Anticancer Efficacy
In a recent study, derivatives of nitropyrimidine were tested for their cytotoxic effects on human cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, supporting the hypothesis that this class of compounds could be developed into effective anticancer agents .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of piperazine derivatives in models of neurodegeneration. The study demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting therapeutic potential for diseases like Alzheimer's and Parkinson's .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related pyrimidine/pyridine derivatives from the literature:
*Calculated from reported masses: 200 mg isolated from 2 g starting material.
Key Observations:
The pyrimidine scaffold may enhance interactions with aromatic residues in enzyme active sites.
Substituent Impact :
- Piperazine vs. Piperidine : The 4-ethylpiperazine group in the target compound introduces a tertiary amine, which may improve water solubility compared to the 3,5-dimethylpiperidine in .
- Steric and Electronic Effects : The 3,5-dimethylpiperidine in the target compound creates steric hindrance, possibly limiting conformational flexibility compared to smaller substituents like methylpiperazine in Compound 235.
Synthetic Efficiency :
- Hydrogenation () achieved a 90% yield, suggesting high efficiency for nitro-to-amine conversions. In contrast, Pd-catalyzed coupling () resulted in lower yields (~10%), highlighting challenges in introducing bulky piperazine groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
